3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid
CAS No.: 15941-53-4
Cat. No.: VC3100962
Molecular Formula: C9H12O5
Molecular Weight: 200.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15941-53-4 |
|---|---|
| Molecular Formula | C9H12O5 |
| Molecular Weight | 200.19 g/mol |
| IUPAC Name | 3-methyl-5-oxocyclohexane-1,2-dicarboxylic acid |
| Standard InChI | InChI=1S/C9H12O5/c1-4-2-5(10)3-6(8(11)12)7(4)9(13)14/h4,6-7H,2-3H2,1H3,(H,11,12)(H,13,14) |
| Standard InChI Key | FTECSEOMYYNPLN-UHFFFAOYSA-N |
| SMILES | CC1CC(=O)CC(C1C(=O)O)C(=O)O |
| Canonical SMILES | CC1CC(=O)CC(C1C(=O)O)C(=O)O |
Introduction
Physical and Chemical Properties
3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid is characterized by the following physical and chemical properties:
| Property | Value |
|---|---|
| CAS Number | 15941-53-4 |
| Molecular Formula | C₉H₁₂O₅ |
| Molecular Weight | 200.19 g/mol |
| Physical Form | Powder |
| Standard InChI | InChI=1S/C9H12O5/c1-4-2-5(10)3-6(8(11)12)7(4)9(13)14/h4,6-7H,2-3H2,1H3,(H,11,12)(H,13,14) |
| Standard InChIKey | FTECSEOMYYNPLN-UHFFFAOYSA-N |
| SMILES | CC1CC(=O)CC(C1C(=O)O)C(=O)O |
The compound features two carboxyl groups (-COOH) at positions 1 and 2 on the cyclohexane ring, a methyl group at position 3, and a ketone (oxo) group at position 5. This arrangement of functional groups contributes to its unique chemical properties and reactivity profile .
Structural Characteristics
The structural features of 3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid significantly influence its chemical behavior and potential applications:
Functional Groups
The compound contains three key functional groups:
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Two carboxylic acid groups (-COOH) positioned at 1,2-configuration on the cyclohexane ring
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A ketone group (C=O) at position 5
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A methyl substituent (-CH₃) at position 3
This combination of functional groups creates a molecule with both acidic properties (from the carboxylic acid groups) and electrophilic characteristics (from the ketone group).
Stereochemistry
The stereochemistry of 3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid presents interesting features due to the presence of multiple stereogenic centers. The 1,2-dicarboxyl configuration can exist in both cis and trans arrangements, although specific information about the preferred stereochemistry of this particular compound is limited in the available literature .
| Test Culture | MIC (μg/mL) for Related Compound |
|---|---|
| P. aeruginosa | 62.5 |
| A. baumannii | 125 |
| E. coli | 250 |
| K. pneumoniae | 500 |
While this data is for a related compound (dimethyl-5-acetyl-1,3-dicyano-4-hydroxy-4-methyl-2,6-diphenylcyclohexane-1,3-dicarboxylate), it suggests potential antimicrobial applications for functionalized cyclohexane derivatives like 3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid .
Comparison with Similar Compounds
Understanding 3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid in the context of related compounds helps highlight its unique properties:
Comparison with Other Cyclohexane Derivatives
| Compound | Molecular Formula | Key Structural Differences |
|---|---|---|
| 3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid | C₉H₁₂O₅ | Two carboxyl groups at 1,2-positions; ketone at position 5; methyl at position 3 |
| Dimethyl 5-oxocyclohexane-1,3-dicarboxylate | C₁₀H₁₄O₅ | Esterified carboxyl groups; different positioning (1,3 vs. 1,2) |
| 3-Methyl-2-oxocyclohexane-1-carboxylic acid | C₈H₁₂O₃ | Single carboxyl group; ketone at position 2 |
| cis-4-cyclohexene-1,2-dicarboxylic acid | C₈H₁₀O₄ | Contains a double bond; lacks methyl and ketone groups |
These structural differences affect properties such as solubility, acidity, reactivity, and potential applications .
Future Research Directions
Several promising avenues for future research on 3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid include:
Synthesis Optimization
Development of efficient and scalable synthetic routes would enhance accessibility of this compound for research and applications. Potential approaches include:
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Green chemistry methods with reduced environmental impact
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Catalyst-assisted transformations for improved yield and selectivity
Biological Activity Exploration
Systematic investigation of biological activities could reveal valuable applications:
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Comprehensive antimicrobial screening, particularly against resistant strains
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Evaluation of potential anti-inflammatory or antioxidant properties
Materials Development
The compound's functional groups offer opportunities for materials science applications:
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Polymerization and copolymerization studies
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Development of functional coatings or films
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Creation of specialized polymers with controlled degradability
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